leukotriene C4

Descripción general

Descripción

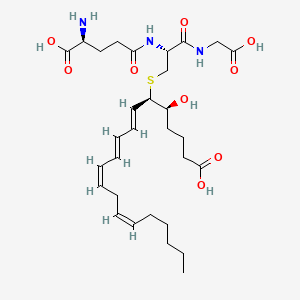

El Leucotrieno C4 es un leucotrieno, un tipo de mediador inflamatorio eicosanoide producido en los leucocitos mediante la oxidación del ácido araquidónico. El Leucotrieno C4 es un leucotrieno cisteinílico, que juega un papel significativo en la patofisiología del asma y las reacciones alérgicas . Es conocido por sus potentes propiedades inflamatorias y su capacidad para inducir broncoconstricción, lo que lo convierte en un objetivo crítico para el tratamiento del asma .

Métodos De Preparación

El Leucotrieno C4 se sintetiza en células de origen mieloide, como los mastocitos, mediante la conjugación del ácido graso leucotrieno A4 con glutatión. Esta reacción está catalizada por la enzima leucotrieno C4 sintasa . La producción industrial del Leucotrieno C4 implica la extracción y purificación de este compuesto a partir de fuentes biológicas, seguida de síntesis química para lograr la pureza y concentración deseadas .

Análisis De Reacciones Químicas

El Leucotrieno C4 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El Leucotrieno C4 puede oxidarse para formar leucotrieno D4 y leucotrieno E4.

Conjugación: La reacción principal implica la conjugación del leucotrieno A4 con glutatión para formar leucotrieno C4.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas como la leucotrieno C4 sintasa y el glutatión . Los principales productos formados a partir de estas reacciones son el leucotrieno D4 y el leucotrieno E4 .

Aplicaciones Científicas De Investigación

Immunological Applications

LTC4 plays a crucial role in modulating immune responses, particularly through its effects on dendritic cells and T lymphocyte activation.

- Dendritic Cell Modulation : Studies have shown that LTC4 can influence the maturation and function of dendritic cells (DCs). It enhances endocytosis in both immature and lipopolysaccharide (LPS)-activated DCs while suppressing interleukin-12p70 release and promoting interleukin-23 secretion. This modulation leads to the expansion of T helper type 17 (Th17) lymphocytes, indicating LTC4's role in shaping adaptive immune responses .

- Asthma Pathogenesis : LTC4 is implicated in the pathogenesis of asthma, acting as a pro-inflammatory mediator. Polymorphisms in the LTC4 synthase gene affect the synthesis of LTC4 and may influence individual responses to leukotriene receptor antagonists used in asthma treatment. Research indicates that patients with certain genetic variants exhibit enhanced bronchial hyperresponsiveness, making them more susceptible to asthma exacerbations .

Pharmacological Applications

LTC4 is recognized for its potent pharmacological effects, particularly in respiratory physiology.

- Bronchoconstriction : LTC4 induces bronchoconstriction by acting on cysteinyl leukotriene receptors located on airway smooth muscle cells. This effect is significant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where LTC4 levels are often elevated .

- Vascular Permeability : The compound also increases airway vascular permeability, contributing to edema and mucus production during inflammatory responses . Understanding these mechanisms has led to the development of leukotriene receptor antagonists as therapeutic agents for managing respiratory diseases.

Clinical Diagnostics

LTC4's role in various clinical conditions highlights its potential as a biomarker for diagnostic purposes.

- Inborn Errors of Metabolism : A deficiency in LTC4 synthesis has been linked to severe neurological disorders. For instance, an infant with muscular hypotonia and psychomotor retardation exhibited undetectable levels of LTC4, suggesting a novel metabolic disorder related to eicosanoid metabolism . This finding emphasizes the importance of leukotriene analysis in diagnosing metabolic diseases associated with neurological symptoms.

- Allergic Reactions : Elevated levels of LTC4 are observed in patients experiencing allergic reactions, such as pseudo-allergic responses to medications. Diagnostic tests that measure sulfidoleukotriene release from basophils can aid in identifying these hypersensitivity reactions .

Case Studies and Research Findings

The following table summarizes key research findings related to the applications of LTC4:

Mecanismo De Acción

El Leucotrieno C4 ejerce sus efectos uniéndose a receptores acoplados a proteína G específicos, a saber, el receptor de leucotrieno cisteinílico 1 y el receptor de leucotrieno cisteinílico 2 . Esta unión desencadena una cascada de vías de señalización intracelular que conducen a broncoconstricción, aumento de la permeabilidad vascular y reclutamiento de células inmunitarias a los sitios de inflamación . Los objetivos moleculares involucrados en estas vías incluyen la fosfolipasa C, la proteína cinasa C y las cinasas de proteína activadas por mitógenos .

Comparación Con Compuestos Similares

El Leucotrieno C4 forma parte de una familia de leucotrienos cisteinílicos, que también incluye el leucotrieno D4 y el leucotrieno E4 . Estos compuestos comparten estructuras y funciones similares, pero difieren en sus actividades biológicas específicas y afinidades por los receptores . El Leucotrieno C4 es único en sus potentes propiedades broncoconstrictoras y su papel como precursor del leucotrieno D4 y el leucotrieno E4 .

Compuestos Similares

- Leucotrieno D4

- Leucotrieno E4

- Leucotrieno B4 (un leucotrieno no cisteinílico con diferentes funciones biológicas)

Actividad Biológica

Leukotriene C4 (LTC4) is a potent lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a significant role in various biological processes, particularly in inflammation, immune responses, and vasoregulation. This article delves into the biological activities of LTC4, highlighting its mechanisms, effects on various cell types, and implications in disease processes.

Overview of this compound

LTC4 is part of the cysteinyl leukotriene family, which also includes LTD4 and LTE4. These mediators are involved in several physiological and pathological processes, including bronchoconstriction, vascular permeability, and immune cell recruitment. LTC4 is synthesized from leukotriene A4 (LTA4) by the action of this compound synthase (LTC4S), which catalyzes the conjugation of LTA4 with glutathione (GSH) .

LTC4 exerts its effects primarily through specific receptors known as cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding to these receptors, LTC4 initiates various intracellular signaling pathways that lead to:

- Vasodilation and increased vascular permeability : LTC4 promotes edema formation and facilitates the migration of immune cells to sites of inflammation.

- Bronchoconstriction : It is a major contributor to asthma pathophysiology by inducing smooth muscle contraction in the airways.

- Immune modulation : LTC4 influences the function of dendritic cells (DCs), enhancing their chemotaxis and modulating cytokine production .

Inflammation

LTC4 plays a critical role in inflammatory responses. It has been shown to:

- Induce chemotaxis of eosinophils and other leukocytes, contributing to allergic reactions and asthma exacerbations.

- Stimulate the release of pro-inflammatory cytokines such as IL-23 from activated dendritic cells, promoting T helper type 17 (Th17) responses .

Neurological Implications

Research indicates that LTC4 may have implications in neurological disorders. A case study reported an infant with a deficiency in LTC4 synthesis who exhibited severe neurological symptoms, suggesting a potential role for LTC4 in neuroprotection or neuroinflammation .

Case Studies

- Infant with Leukotriene Synthesis Deficiency

- Asthma Genetic Studies

Effects on Dendritic Cells

LTC4 has been shown to modulate dendritic cell function significantly:

- It enhances endocytosis in both immature and activated DCs while suppressing IL-12p70 release.

- Promotes IL-23 secretion, which is crucial for Th17 lymphocyte expansion .

Platelet Activation

Recent findings indicate that LTC4 can activate platelets, leading to the release of thromboxane A2 (TXA2) and other mediators. This suggests that LTC4 may play a role in forming platelet-leukocyte complexes during inflammatory responses .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Bronchoconstriction | Binds CysLT1 receptors | Asthma exacerbation |

| Vascular permeability | Induces endothelial cell activation | Allergic reactions |

| Immune cell recruitment | Chemotaxis of eosinophils | Inflammation |

| Cytokine modulation | Enhances IL-23 secretion from DCs | Autoimmune diseases |

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-NXOLIXFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903946 | |

| Record name | Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72025-60-6 | |

| Record name | Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72025-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene C4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072025606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene C4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUKOTRIENE C4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CU6TT9V48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LTC4 interact with its target, and what are the downstream effects?

A: LTC4 primarily exerts its effects by binding to specific G protein-coupled receptors, namely CysLT1R and CysLT2R. [] This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For instance, in the airways, LTC4 binding to CysLT1R on smooth muscle cells induces bronchoconstriction. [, , ] LTC4 also increases vascular permeability, contributing to edema and inflammation. [, , ]

Q2: What is unique about the interaction of LTC4 with the CysLT2R receptor on platelets?

A: Research indicates that LTC4, unlike its metabolites LTD4 and LTE4, exhibits selective activation of the CysLT2R receptor on mouse platelets. [] This activation triggers platelet aggregation and the release of pro-inflammatory mediators, contributing to airway inflammation. This selectivity highlights the specific role of LTC4 in platelet activation and its potential implications in inflammatory responses.

Q3: What is the molecular formula and weight of LTC4?

A3: The molecular formula of LTC4 is C30H46N3O10S, and its molecular weight is 627.77 g/mol.

Q4: Is there evidence suggesting LTC4 can be metabolized?

A: Yes, several studies confirm that LTC4 is metabolized to less potent compounds like LTD4 and LTE4 by enzymes like γ-glutamyl transpeptidases and dipeptidases. [, , ] This metabolic pathway is crucial for regulating the duration and intensity of LTC4's biological effects. Notably, research shows a decreased conversion rate of LTC4 to LTE4 in children with asthma. []

Q5: Are there any structural features of LTC4 that differentiate it from its metabolites in terms of receptor binding?

A: Yes, molecular modeling studies reveal significant differences in the spatial configurations of LTC4 and LTD4. [] These structural variations likely contribute to the ability of cell surface receptors to discriminate between the two molecules and elicit distinct cellular responses.

Q6: What cell types produce LTC4?

A: LTC4 is primarily produced by inflammatory cells, including eosinophils, basophils, mast cells, and macrophages. [, , , ] Its production is often triggered by various stimuli, including allergens, pathogens, and inflammatory mediators.

Q7: What role does LTC4 play in the context of an allergic reaction?

A: LTC4 acts as a potent mediator in allergic reactions, particularly in the airways. Upon allergen exposure, mast cells release LTC4, leading to bronchoconstriction, mucus secretion, and airway inflammation, contributing to the symptoms of allergic asthma. [, , ]

Q8: Does LTC4 influence the production of other inflammatory mediators?

A: Yes, studies show that LTC4 can induce the production of transforming growth factor beta 1 (TGF-β1) in airway epithelial cells via the p38 mitogen-activated protein kinase (MAPK) pathway. [] TGF-β1 is a potent profibrotic cytokine, and its increased production may contribute to airway remodeling observed in chronic asthma.

Q9: Is there a link between nitric oxide (NO) and the effects of LTC4 on microvascular transport?

A: Research using the hamster cheek pouch model suggests that NO plays a crucial role in mediating LTC4-induced increases in microvascular permeability. [] Inhibition of NO synthesis significantly attenuates LTC4-mediated increases in venular leaky sites and macromolecular transport. This finding highlights the interplay between these two mediators in regulating vascular permeability during inflammation.

Q10: Are there any known inhibitors of LTC4 synthesis?

A: Yes, several inhibitors of LTC4 synthesis have been identified, including inhibitors of 5-lipoxygenase, the enzyme responsible for the initial steps of leukotriene biosynthesis. [, ] Additionally, specific inhibitors targeting LTC4 synthase (LTC4S), the enzyme responsible for LTC4 formation from its precursor LTA4, are being developed as potential therapeutics. [, ]

Q11: Can blocking LTC4 synthesis lead to the production of other lipid mediators?

A: Interestingly, inhibiting LTC4S can shunt LTA4, the precursor for both LTC4 and the neutrophil chemoattractant leukotriene B4 (LTB4), towards the production of anti-inflammatory lipoxins. [] This shunting effect suggests a potential therapeutic benefit of targeting LTC4S, not only in reducing pro-inflammatory LTC4 but also in promoting the generation of anti-inflammatory mediators.

Q12: What are the potential benefits of targeting CysLT receptors in asthma treatment?

A: Antagonists of CysLT receptors, particularly CysLT1R antagonists like montelukast, are clinically used to manage asthma. [] These antagonists effectively block the actions of LTC4, LTD4, and LTE4, reducing bronchoconstriction, inflammation, and mucus secretion in the airways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.